N-Butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
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Overview
Description
N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a butyl group, a methoxy group, and a methyloxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide typically involves multiple stepsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides, in the presence of a base, are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce primary or secondary amines .
Scientific Research Applications
N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzamide: Similar in structure but lacks the methoxy and methyloxazole groups.
N-Methoxybenzamide: Contains the methoxy group but lacks the butyl and methyloxazole groups.
N-(4-Methyloxazol-2-yl)benzamide: Contains the methyloxazole group but lacks the butyl and methoxy groups.
Uniqueness
N-Butyl-2-methoxy-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
57067-86-4 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-butyl-2-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-8-6-7-9-14(13)20-3/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
ZLWIPROGVGJKII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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